Dihydromorin

Description

Structure

3D Structure

Properties

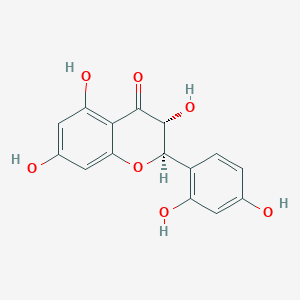

IUPAC Name |

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,14-19,21H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWOFDHUQPJCJF-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939807 | |

| Record name | Dihydromorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18422-83-8 | |

| Record name | Dihydromorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18422-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydromorin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018422838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydromorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydromorin, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHC9FB8RFH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources, Isolation, and Biological Activity of Dihydromorin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromorin, a flavanonol compound, has garnered significant interest within the scientific community due to its diverse biological activities, including its potential as a tyrosinase inhibitor and an anti-inflammatory agent. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known signaling pathway interactions. Quantitative data from various studies are summarized to facilitate comparative analysis, and key experimental workflows are visualized to provide a clear understanding of the research methodologies.

Natural Sources of this compound

This compound is predominantly found in various species of the Moraceae family, a family of flowering plants commonly known as the mulberry or fig family.[1] Extensive phytochemical analyses have identified its presence in the following key plant species:

-

Artocarpus heterophyllus (Jackfruit): The heartwood and twigs of the jackfruit tree are notable sources of this compound.[1][2]

-

Maclura pomifera (Osage Orange): This plant is another significant source of this compound.[1]

-

Morus alba (White Mulberry) and Morus nigra (Black Mulberry): Various parts of the mulberry tree, including the leaves and twigs, have been reported to contain this compound.[1][3][4]

-

Artocarpus dadah : The bark and twigs of this species are also known to contain this compound.[1]

-

Maclura cochinchinensis : This medicinal plant, found in Thailand, is a source from which this compound has been isolated for bioactivity studies.[5]

The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following sections detail the experimental protocols derived from scientific literature.

General Extraction Procedures

The initial step in isolating this compound involves the extraction from dried and powdered plant material. The choice of solvent is crucial for achieving a high yield of the target compound.

Table 1: Summary of Extraction Solvents and Methods for this compound and Related Compounds

| Plant Source | Plant Part | Extraction Solvent | Extraction Method | Reference |

| Artocarpus heterophyllus | Heartwood | Ethyl Acetate | Soxhlet Extraction | [6] |

| Morus alba | Leaves | Ethanol | Maceration | [7] |

| Maclura pomifera | Fruits | Ethanol | Maceration | [8] |

| Artocarpus heterophyllus | Leaves | Ethyl Acetate / Ethanol | Maceration | [7] |

A general workflow for the extraction process is outlined below:

Caption: General workflow for the extraction of this compound from plant material.

Chromatographic Purification

Following extraction, the crude extract is subjected to various chromatographic techniques to isolate and purify this compound. Column chromatography with silica gel is a commonly employed method.

One study details the isolation of this compound from Maclura cochinensis using repeated silica gel column chromatography.[5] While the specific solvent gradients were not provided in the abstract, a general protocol for column chromatography is as follows:

-

Preparation of the Column: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent like hexane to create a slurry.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a solvent system of increasing polarity. A common gradient starts with a non-polar solvent (e.g., hexane or chloroform) and gradually introduces a more polar solvent (e.g., ethyl acetate or methanol).

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Fractions with similar TLC profiles are combined.

-

Further Purification: The combined fractions may be subjected to further chromatographic steps, such as preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity.

Caption: Workflow for the purification of this compound using column chromatography.

Structural Elucidation

The confirmation of the isolated compound as this compound is achieved through spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the chemical structure of the molecule. A study on this compound isolated from Artocarpus heterophyllus heartwoods provides detailed NMR spectral data.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.

Table 2: ¹H-NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) |

| H-2 | 5.05 (d, J=11.5 Hz) |

| H-3 | 4.60 (d, J=11.5 Hz) |

| H-6 | 6.02 (d, J=2.0 Hz) |

| H-8 | 5.95 (d, J=2.0 Hz) |

| H-3' | 6.45 (d, J=2.5 Hz) |

| H-5' | 6.38 (dd, J=8.5, 2.5 Hz) |

| H-6' | 7.10 (d, J=8.5 Hz) |

| Data obtained from a study on this compound from Artocarpus heterophyllus in CDCl₃ at 500 MHz.[9] |

Biological Activity and Signaling Pathways

This compound has been shown to exhibit several biological activities, with its role as a tyrosinase inhibitor and its anti-inflammatory properties being of particular interest.

Tyrosinase Inhibition

This compound is a known inhibitor of tyrosinase, the key enzyme in melanin synthesis.[1] This inhibitory action makes it a potential candidate for applications in cosmetics and medicine for treating hyperpigmentation disorders. The mechanism of inhibition is believed to involve the chelation of copper ions in the active site of the enzyme.

Caption: this compound's inhibitory action on the tyrosinase-mediated melanin synthesis pathway.

Anti-inflammatory Activity via NF-κB Signaling

While direct studies on this compound's effect on the NF-κB pathway are limited, the closely related compound dihydromyricetin has been shown to exert anti-inflammatory effects by inhibiting the TLR4/NF-κB signaling pathway.[10] This pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of NF-κB (IκB). Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Dihydromyricetin has been shown to inhibit the phosphorylation and degradation of IκBα.[11]

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

Wnt/β-catenin Signaling Pathway

A study on mesenchymal stem cells has indicated that this compound isolated from Maclura cochinensis enhances osteogenic differentiation, and this effect is suggested to be mediated through the activation of the Wnt/β-catenin signaling pathway.[5] Activation of this pathway leads to the nuclear translocation of β-catenin, which in turn activates the transcription of genes involved in cell proliferation and differentiation.

Quantitative Data

The yield of this compound can vary significantly based on the source and the extraction and purification methods employed. The following table summarizes available quantitative data.

Table 3: Quantitative Data on this compound and Related Bioactive Compounds

| Plant Source | Compound | Yield/Activity | Method | Reference |

| Artocarpus heterophyllus | This compound | IC₅₀ (PMN chemotaxis): 5.03 µg/mL | Chemotaxis Assay | [6] |

| Artocarpus heterophyllus | This compound | IC₅₀ (ROS production, PMNs): 7.59 µg/mL | Chemiluminescence Assay | [6] |

| Artocarpus heterophyllus | This compound | MIC (S. pyogenes): 15.62 µg/mL | Broth Microdilution | [6] |

| Artocarpus heterophyllus | Ethyl Acetate Extract | Yield: 0.38% (from leaves) | Maceration | [7] |

| Artocarpus heterophyllus | Ethanol Extract | Yield: 1.58% (from leaves) | Maceration | [7] |

Conclusion

This compound stands out as a promising natural compound with well-documented sources within the Moraceae family. Standard phytochemical techniques, primarily solvent extraction followed by silica gel column chromatography, have proven effective for its isolation. Its demonstrated bioactivities, particularly as a tyrosinase inhibitor and its potential role in modulating key signaling pathways like NF-κB and Wnt/β-catenin, underscore its potential for further development in the pharmaceutical and cosmetic industries. This guide provides a foundational resource for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound. Further research is warranted to establish more detailed and optimized isolation protocols and to fully elucidate its mechanisms of action in various biological systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ijarm.com [ijarm.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. journalggm.org [journalggm.org]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive Bioactive Compound Profiling of Artocarpus heterophyllus Leaves: LC-MS/MS Analysis, Antioxidant Potential, and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and Biological Evaluation of Prenylated Flavonoids from Maclura pomifera - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dihydromyricetin Attenuates Inflammation through TLR4/NF-kappaB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dihydromyricetin suppresses TNF-α-induced NF-κB activation and target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Dihydromorin Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Dihydromorin is a flavanonol, a class of flavonoids found in various plants, notably within the Moraceae family, such as mulberry (Morus species) and Osage orange (Maclura pomifera).[1] Like other flavonoids, it originates from the phenylpropanoid pathway. This technical guide provides a detailed overview of the biosynthetic route to this compound, focusing on the core enzymatic steps, regulatory mechanisms, and key experimental protocols for its study. The pathway involves the synthesis of a central flavonoid precursor, naringenin, which is subsequently converted to dihydrokaempferol before a final, crucial hydroxylation step yields this compound. This document consolidates current knowledge to serve as a comprehensive resource for researchers investigating this and related flavonoid pathways.

The Core Biosynthesis Pathway

The synthesis of this compound is an extension of the general flavonoid biosynthesis pathway, which is one of the most extensively studied specialized metabolic routes in plants.[2] The pathway begins with the amino acid L-phenylalanine and proceeds through several key enzymatic reactions.

Step 1: Phenylpropanoid Pathway The pathway initiates with L-phenylalanine, which is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid. Subsequently, Cinnamate-4-Hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid. This is then activated by 4-Coumarate:CoA Ligase (4CL) to form the high-energy thioester, p-coumaroyl-CoA.[3] This molecule serves as a critical entry point into flavonoid synthesis.

Step 2: Formation of the Flavanone Core The first committed step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS) . This enzyme facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to create naringenin chalcone.[4][5] This chalcone is then rapidly isomerized by Chalcone Isomerase (CHI) to form the flavanone naringenin, which represents a key branch point in the flavonoid pathway.[5]

Step 3: Conversion to a Dihydroflavonol Intermediate Naringenin is hydroxylated at the 3-position of the C-ring by Flavanone 3-Hydroxylase (F3H) to produce the dihydroflavonol, dihydrokaempferol (DHK).[6][7] DHK is a common precursor for a wide range of downstream flavonoids, including flavonols and anthocyanins.[8][9]

Step 4: Final Hydroxylation to this compound The final step in the biosynthesis of this compound from dihydrokaempferol involves a specific hydroxylation at the 2'-position of the B-ring. While dihydrokaempferol has a single hydroxyl group at the 4'-position, this compound possesses hydroxyl groups at the 2'- and 4'-positions. This conversion is catalyzed by a Flavonoid 2'-Hydroxylase (F2'H) , a type of cytochrome P450 monooxygenase. The precise F2'H responsible for this conversion in this compound-producing plants is an area of ongoing research.

Below is a diagram illustrating the core biosynthetic pathway leading to this compound.

Key Enzymes and Pathway Regulation

The flux through the flavonoid pathway is tightly controlled at the transcriptional level. The structural genes encoding enzymes like PAL, CHS, and F3H are regulated by a combination of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families.[4][10][11] These proteins often form a transcriptional activation complex (MBW complex) that binds to the promoters of target genes, coordinating their expression in response to developmental cues and environmental stimuli such as UV light and pathogen attack.[11][12]

| Enzyme | Abbreviation | Function |

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to cinnamic acid. A key rate-limiting enzyme.[4] |

| Cinnamate-4-Hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA.[3] |

| Chalcone Synthase | CHS | First committed step; condenses p-coumaroyl-CoA and malonyl-CoA.[4] |

| Chalcone Isomerase | CHI | Catalyzes the stereospecific cyclization of naringenin chalcone to naringenin.[6] |

| Flavanone 3-Hydroxylase | F3H | Hydroxylates naringenin to form dihydrokaempferol.[6] |

| Flavonoid 2'-Hydroxylase | F2'H | Putative enzyme that hydroxylates dihydrokaempferol to this compound. |

Experimental Protocols

Investigating the this compound pathway requires robust methods for extraction, quantification, and enzymatic analysis.

Protocol for Flavonoid Extraction from Plant Material

This protocol describes a general method for extracting flavonoids from fresh or dried plant tissue.

-

Sample Preparation: Homogenize 1 gram of fresh plant material (or 100 mg of dried, powdered material) using a mortar and pestle with liquid nitrogen.

-

Extraction: Transfer the powdered tissue to a 15 mL conical tube. Add 10 mL of 80% aqueous methanol.

-

Maceration: Vortex the mixture thoroughly for 1 minute. Place the tube in an ultrasonic bath for 30 minutes at room temperature to enhance extraction efficiency.[13]

-

Centrifugation: Centrifuge the mixture at 4,000 x g for 15 minutes to pellet the solid debris.

-

Collection: Carefully transfer the supernatant to a new tube.

-

Re-extraction (Optional): To maximize yield, re-extract the pellet with an additional 5 mL of 80% methanol, sonicate, and centrifuge again. Combine the supernatants.

-

Filtration and Storage: Filter the combined supernatant through a 0.22 µm syringe filter into a clean vial. The extract is now ready for analysis or can be stored at -20°C.

Protocol for Total Flavonoid Content (TFC) Assay

This colorimetric method, based on the aluminum chloride complex formation, is used to estimate the total flavonoid concentration in an extract.[14][15]

-

Reagent Preparation:

-

Standard: Prepare a 1 mg/mL stock solution of quercetin in methanol. Create a calibration curve using serial dilutions (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

-

Aluminum Chloride: 10% (w/v) AlCl₃ solution in water.

-

Potassium Acetate: 1 M potassium acetate solution in water.

-

-

Assay Procedure:

-

In a 96-well microplate (or test tubes), add 20 µL of the plant extract or standard solution.

-

Add 60 µL of 96% ethanol.

-

Add 4 µL of 10% aluminum chloride.

-

Add 4 µL of 1 M potassium acetate.

-

Add 112 µL of distilled water for a final volume of 200 µL.

-

-

Incubation: Incubate the mixture at room temperature for 30 minutes in the dark.

-

Measurement: Measure the absorbance at 415 nm using a microplate reader or spectrophotometer.

-

Calculation: Use the standard curve generated from the quercetin dilutions to calculate the total flavonoid content of the extract, expressed as µg of quercetin equivalents per mg of sample (µg QE/mg).

Protocol for HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is essential for separating, identifying, and quantifying specific flavonoids like this compound.

-

Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), a UV-Vis or Diode Array Detector (DAD), and an autosampler.

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution Program:

-

0-5 min: 10% B

-

5-35 min: Linear gradient from 10% to 50% B

-

35-40 min: Linear gradient from 50% to 90% B

-

40-45 min: Hold at 90% B

-

45-50 min: Return to 10% B and equilibrate for 5 minutes before the next injection.

-

-

Run Parameters:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: Scan from 200-400 nm. Monitor specifically at ~290 nm for flavanones like this compound.

-

-

Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard. Calculate the concentration based on the peak area.

The following diagram illustrates a typical workflow for flavonoid analysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the genes involved in biosynthesis of dihydroquercetin and dihydromyricetin in Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavonoids naringenin chalcone, naringenin, dihydrotricin, and tricin are lignin monomers in papyrus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Flavonoid Biosynthesis and Regulation: Keys to Understanding Plant Adaptation - IJFMR [ijfmr.com]

- 11. Frontiers | Flavonoids: biosynthesis, biological functions, and biotechnological applications [frontiersin.org]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. mdpi.com [mdpi.com]

- 14. phcogj.com [phcogj.com]

- 15. youtube.com [youtube.com]

Dihydromorin: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dihydromorin is a flavanonol, a class of flavonoids found in various plants of the Moraceae family, such as Artocarpus heterophyllus (jackfruit) and Morus alba (white mulberry).[1] This compound has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and tyrosinase inhibitory effects.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a summary of its known biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound is a white to off-white solid compound. Its core structure is a flavanone skeleton with hydroxyl substitutions that are key to its chemical reactivity and biological functions.

General and Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing essential data for experimental design and computational modeling.

| Property | Value | Reference(s) |

| IUPAC Name | (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | [3] |

| Synonyms | (+)-Dihydromorin, (2R,3R)-5,7,2',4'-tetrahydroxyflavanonol | [3] |

| CAS Number | 18422-83-8 | [3] |

| Molecular Formula | C₁₅H₁₂O₇ | [3] |

| Molecular Weight | 304.25 g/mol | [3] |

| Appearance | White to off-white solid | — |

| Melting Point | 224 °C | [1] |

| Boiling Point (Predicted) | 693.8 °C at 760 mmHg | [4] |

| logP (Predicted) | 0.535 | |

| pKa (Acidic, Predicted) | 7.38 ± 0.60 | [1] |

| Solubility | Poorly soluble in water. Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | [1] |

Spectroscopic Data

Spectroscopic data is critical for the identification and structural elucidation of this compound. The following tables summarize its key spectral features.

Table 1.2.1: UV-Visible Spectroscopic Data

| Solvent | λmax (nm) | Reference(s) |

| Methanol | 211, 288 |

Table 1.2.2: Fourier-Transform Infrared (FTIR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference(s) |

| 3325 (broad) | O-H (hydroxyl) stretching | |

| 2912 | C-H (alkane) stretching | |

| 1622 | C=O (carbonyl) stretching | |

| 1519 | C=C (aromatic) stretching |

Table 1.2.3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (400 MHz, acetone-d₆)

| ¹H-NMR | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 12.22 | s | - | 5-OH | |

| 7.22 | d | 8.4 | H-6' | |

| 6.48 | d | 2.0 | H-2' | |

| 6.43 | dd | 8.4, 2.0 | H-5' | |

| 5.97 | d | 2.0 | H-8 | |

| 5.94 | d | 2.0 | H-6 | |

| 5.09 | d | 11.6 | H-2 | |

| 4.62 | d | 11.6 | H-3 |

| ¹³C-NMR | δ (ppm) | Assignment |

| 197.5 | C-4 | |

| 167.7 | C-7 | |

| 164.5 | C-5 | |

| 163.4 | C-8a | |

| 158.7 | C-2' | |

| 158.0 | C-4' | |

| 129.8 | C-6' | |

| 114.0 | C-1' | |

| 107.5 | C-5' | |

| 103.1 | C-3' | |

| 99.8 | C-4a | |

| 96.3 | C-6 | |

| 95.3 | C-8 | |

| 83.3 | C-2 | |

| 72.5 | C-3 | |

| Reference for NMR Data: |

Table 1.2.4: Mass Spectrometry (MS) Data

| Ionization Mode | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Fragmentation Mechanism | Reference(s) |

| ESI (Negative) | 303 | 125 | Heterocyclic Ring Fission (HRF) |

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and evaluation of the biological activity of this compound.

Workflow for Isolation and Analysis of this compound

The following diagram illustrates a general workflow for the extraction of this compound from a plant source like Artocarpus heterophyllus and its subsequent analysis.

Caption: General workflow for this compound isolation and analysis.

Tyrosinase Inhibition Assay

This protocol is used to determine the inhibitory effect of this compound on mushroom tyrosinase activity.

-

Reagent Preparation:

-

Phosphate Buffer (67 mM, pH 6.8).

-

Mushroom Tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).

-

L-DOPA solution (10 mM in phosphate buffer).

-

This compound stock solution (e.g., 10 mM in DMSO), serially diluted to desired concentrations.

-

Kojic acid as a positive control.

-

-

Assay Procedure (96-well plate):

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of the this compound solution (or control).

-

Add 20 µL of the tyrosinase solution.

-

Pre-incubate the mixture at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution.

-

Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100

-

Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of enzyme activity).

-

DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of this compound by its ability to scavenge the stable DPPH free radical.

-

Reagent Preparation:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).

-

This compound stock solution (e.g., 1 mg/mL in methanol), serially diluted.

-

Ascorbic acid as a positive control.

-

-

Assay Procedure (96-well plate):

-

Add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the this compound solution (or control).

-

Mix and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Data Analysis:

-

The control well contains methanol instead of the sample.

-

Calculate the percentage of scavenging activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100

-

Calculate the EC₅₀ value (the effective concentration that scavenges 50% of DPPH radicals).

-

Biological Activities and Signaling Pathways

This compound modulates several key signaling pathways, leading to its observed anti-inflammatory and anticancer effects.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB (p65/p50 dimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity via Induction of Apoptosis

This compound can induce programmed cell death (apoptosis) in cancer cells through the intrinsic, or mitochondrial, pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of a caspase cascade.

Caption: Induction of the intrinsic apoptosis pathway by this compound.

References

Dihydromorin: A Deep Dive into its Antioxidant Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromorin (DHM), a flavonoid predominantly found in the heartwood of Artocarpus species, has garnered significant attention within the scientific community for its potent antioxidant properties. This technical guide provides an in-depth exploration of the multifaceted mechanisms through which this compound exerts its antioxidant effects. By delving into its direct radical scavenging capabilities and its modulation of key cellular signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of DHM's potential as a therapeutic agent against oxidative stress-mediated pathologies.

Core Antioxidant Mechanisms

This compound employs a dual strategy to combat oxidative stress: direct neutralization of reactive oxygen species (ROS) and indirect antioxidant effects through the upregulation of endogenous defense systems. These mechanisms work in concert to protect cells from oxidative damage.

Direct Antioxidant Actions

This compound's molecular structure, rich in hydroxyl groups, endows it with the ability to directly scavenge a variety of free radicals. This direct antioxidant activity is a cornerstone of its protective effects.

Free Radical Scavenging: DHM has demonstrated significant efficacy in neutralizing various reactive oxygen species. This includes scavenging of the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, and superoxide anions.[1][2] This broad-spectrum scavenging ability allows DHM to readily mitigate the initial burst of oxidative stress.

Metal Ion Chelation: Another crucial aspect of DHM's direct antioxidant activity is its capacity to chelate pro-oxidant metal ions, particularly ferrous iron (Fe²⁺).[2] By binding to iron, DHM prevents its participation in the Fenton reaction, a major source of the highly reactive hydroxyl radical.

Indirect Antioxidant Actions via Cellular Signaling Pathways

Beyond direct scavenging, this compound modulates critical intracellular signaling pathways that govern the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2/HO-1 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like DHM, Nrf2 is released from Keap1 and translocates to the nucleus.[3] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of numerous antioxidant enzymes.[3] A key downstream target of Nrf2 is Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant functions.[3] Studies have shown that this compound treatment leads to a significant increase in the nuclear translocation of Nrf2 and a subsequent elevation in HO-1 protein expression.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial in regulating cellular responses to a variety of external stimuli, including oxidative stress.[4][5] Evidence suggests that this compound can modulate MAPK signaling to enhance cellular antioxidant defenses. Specifically, DHM has been shown to activate the ERK pathway, which in turn can contribute to the activation of the Nrf2/HO-1 axis, further bolstering the cell's antioxidant capacity.

Quantitative Data on Antioxidant Activities

The following tables summarize the quantitative data from various in vitro and cellular assays, providing a comparative overview of this compound's antioxidant efficacy.

| Assay | Test System | IC50/EC50 Value | Reference |

| DPPH Radical Scavenging | Chemical Assay | Varies (µg/mL or µM) | [2] |

| ABTS Radical Scavenging | Chemical Assay | Varies (µg/mL or µM) | [2] |

| Superoxide Radical Scavenging | Chemical Assay | Varies (µg/mL or µM) | [2] |

Table 1: In Vitro Radical Scavenging Activity of this compound. IC50 values represent the concentration of DHM required to scavenge 50% of the radicals.

| Assay | Cell Line | EC50 Value | Reference |

| Cellular Antioxidant Activity (CAA) | HepG2 | Varies (µM) | [1] |

| ROS Production Inhibition | PMNs, Monocytes | IC50: 7.59 µg/mL, 7.24 µg/mL | [6] |

Table 2: Cellular Antioxidant Activity of this compound. EC50 values represent the concentration of DHM required to produce a 50% antioxidant effect in a cellular environment.

| Enzyme/Process | Test System | IC50/Effect | Reference |

| Myeloperoxidase (MPO) Inhibition | Human PMNs | IC50: 5.24 µg/mL | [6][7] |

| Lipid Peroxidation Inhibition | Linoleic acid system | Concentration-dependent inhibition | [2] |

| Superoxide Dismutase (SOD) Activity | Cellular models | Increased activity | [8] |

| Catalase (CAT) Activity | Cellular models | Increased activity | [8] |

Table 3: Effect of this compound on Antioxidant Enzymes and Lipid Peroxidation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its antioxidant activity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's antioxidant properties.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change from violet to yellow is measured spectrophotometrically.

Procedure:

-

Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

-

Reaction Mixture: In a 96-well plate, 100 µL of various concentrations of this compound (dissolved in methanol) are mixed with 100 µL of the DPPH solution.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value is then determined from a dose-response curve.

ABTS Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is monitored by the decrease in absorbance.

Procedure:

-

Preparation of ABTS•+ Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Working Solution: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: 10 µL of various concentrations of this compound are added to 190 µL of the ABTS•+ working solution in a 96-well plate.

-

Incubation: The plate is incubated at room temperature for 6 minutes.

-

Absorbance Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of antioxidants to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the presence of a peroxyl radical generator.[9]

Procedure:

-

Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well black, clear-bottom plate and grown to confluence.

-

Loading with DCFH-DA: The cells are washed with phosphate-buffered saline (PBS) and then incubated with 25 µM DCFH-DA in cell culture medium for 1 hour at 37°C.

-

Treatment: The cells are washed again and then treated with various concentrations of this compound for 1 hour.

-

Induction of Oxidative Stress: 600 µM of the peroxyl radical initiator 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) is added to the wells.

-

Fluorescence Measurement: The fluorescence is measured immediately and every 5 minutes for 1 hour using a fluorescence plate reader with excitation at 485 nm and emission at 538 nm.

-

Calculation: The area under the curve (AUC) is calculated for both control and treated wells. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. The EC50 value is determined from the dose-response curve.

Western Blot Analysis for Nrf2 and HO-1

Principle: This technique is used to detect and quantify the protein levels of Nrf2 and HO-1 in cell lysates.

Procedure:

-

Cell Lysis: Cells treated with this compound are washed with ice-cold PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Nrf2 and HO-1. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

Conclusion

This compound exhibits a robust and multi-pronged antioxidant mechanism of action. Its ability to directly scavenge free radicals, chelate pro-oxidant metals, and, most notably, activate the Nrf2/HO-1 signaling pathway underscores its potential as a valuable therapeutic agent for combating conditions associated with oxidative stress. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of this compound-based interventions. Future investigations should continue to explore the intricate details of its interaction with cellular signaling networks to fully harness its therapeutic promise.

References

- 1. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dihydromyricetin regulates KEAP1‐Nrf2 pathways to enhance the survival of ischemic flap - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification and Characterization of Anti-Inflammatory Peptide Fractions from Enzymatic Hydrolysate of Abalone Viscera [mdpi.com]

The Biological Activities of Dihydromorin: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromorin is a flavanonol, a type of flavonoid, found in various medicinal plants, including those of the Artocarpus and Maclura genera. Flavonoids are a diverse group of polyphenolic compounds recognized for their wide range of pharmacological effects.[1] this compound, in particular, has garnered scientific interest for its potential therapeutic applications, stemming from its diverse biological activities. These activities include anti-inflammatory, antioxidant, antibacterial, neuroprotective, and cytomodulatory effects.[2][3] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Anti-inflammatory and Immunosuppressive Activities

This compound has demonstrated significant anti-inflammatory and immunosuppressive properties by modulating the activity of key immune cells and related enzymes.

Quantitative Data

The inhibitory effects of this compound on various inflammatory markers have been quantified, as summarized in the table below.

| Activity | Target/Cell Type | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |

| Myeloperoxidase (MPO) Inhibition | Polymorphonuclear Neutrophils (PMNs) | 5.24 | Indomethacin | 24.6 |

| Chemotaxis Inhibition | Polymorphonuclear Neutrophils (PMNs) | 5.03 | - | - |

| ROS Production Inhibition | Whole Blood Cells | 7.88 | - | - |

| ROS Production Inhibition | Polymorphonuclear Neutrophils (PMNs) | 7.59 | - | - |

| ROS Production Inhibition | Monocytes | 7.24 | - | - |

Table 1: Anti-inflammatory and Immunosuppressive Activity of this compound.[3]

Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways, primarily the Toll-Like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] In the context of neuroinflammation, dihydromyricetin (a closely related compound) has been shown to inhibit the TLR4/NF-κB signaling cascade.[4] This pathway is a central driver of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][7] Additionally, dihydromyricetin has been found to suppress the phosphorylation of p38 and JNK, key components of the MAPK pathway, which are also involved in regulating the expression of inflammatory mediators.[5]

References

- 1. phcogj.com [phcogj.com]

- 2. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 4. mdpi.com [mdpi.com]

- 5. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tumour-specific cytotoxicity and MDR-reversal activity of dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Dihydromorin: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Promising Flavonoid for Therapeutic Applications

Dihydromorin, a flavanonol found in plants of the Moraceae family, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties. By examining the relationship between its chemical structure and biological function, this document aims to provide researchers, scientists, and drug development professionals with the insights necessary to guide the design of novel and more potent therapeutic agents.

Core Biological Activities and Structure-Activity Relationships

This compound's biological prowess stems from its flavonoid structure, characterized by a C6-C3-C6 skeleton. The arrangement and substitution of hydroxyl groups on its aromatic rings are pivotal to its bioactivity.

Antioxidant Activity

The antioxidant capacity of flavonoids like this compound is a cornerstone of their therapeutic potential. This activity is primarily attributed to their ability to scavenge free radicals and chelate metal ions. The key structural features governing the antioxidant activity of this compound and its analogs are:

-

Hydroxyl Group Configuration: The number and position of hydroxyl (-OH) groups are critical. A greater number of hydroxyl groups generally correlates with higher antioxidant activity.

-

B-Ring Hydroxylation: The presence of a catechol (3',4'-dihydroxy) or pyrogallol (3',4',5'-trihydroxy) moiety on the B-ring significantly enhances antioxidant capacity due to the stabilization of the resulting phenoxyl radical through hydrogen bonding and electron delocalization.

-

C-Ring Features: The 2,3-double bond in conjunction with a 4-keto group in the C-ring also contributes to the antioxidant activity of flavonoids.

While comprehensive quantitative SAR data for a series of this compound derivatives is limited, a study on the closely related dihydromyricetin and its acylated derivatives provides valuable insights into the antioxidant activity. The following table summarizes the 50% inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

| Compound | Modification | DPPH IC50 (µM) | ABTS IC50 (µM) |

| Dihydromyricetin | Parent Compound | ~5 | ~15 |

| C2-Dihydromyricetin | Acylation with 2-carbon chain | ~5 | ~15 |

| C4-Dihydromyricetin | Acylation with 4-carbon chain | ~5 | ~15 |

| C6-Dihydromyricetin | Acylation with 6-carbon chain | ~5 | ~15 |

| C8-Dihydromyricetin | Acylation with 8-carbon chain | >5 | >15 |

| C12-Dihydromyricetin | Acylation with 12-carbon chain | >20 | >20 |

Note: The IC50 values are approximated from graphical data presented in the source. The study on dihydromyricetin derivatives suggests that increasing the length of the acyl chain beyond a certain point may decrease the radical scavenging activity.[2]

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A crucial pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Dihydromyricetin, a close structural analog of this compound, has been shown to inhibit the activation of NF-κB. This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action blocks the translocation of the active p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

The following diagram illustrates the proposed mechanism of this compound's anti-inflammatory action via the NF-κB pathway.

References

In Silico Prediction of Dihydromorin Targets: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromorin, a natural flavonoid found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and potential anti-cancer properties. Understanding the molecular targets of this compound is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the in silico prediction of this compound targets, supplemented with experimental validation data and detailed methodologies.

Predicted Molecular Targets and In Vitro Efficacy

Computational approaches, primarily molecular docking, have been employed to predict the binding of this compound to various protein targets. These predictions, coupled with in vitro assays, provide valuable insights into its therapeutic potential.

| Target Protein | Predicted Binding Energy (kcal/mol) | In Vitro Assay | IC50 Value | Reference |

| Tyrosinase | - | Enzyme Inhibition Assay | 21.1 µM (2,3-trans-dihydromorin) | [1] |

| Tyrosinase | - | Enzyme Inhibition Assay | 31.1 µM ((±)2,3-cis-dihydromorin) | [1] |

Modulation of Key Signaling Pathways

This compound has been shown to modulate several critical signaling pathways implicated in various diseases. In silico predictions and experimental validations have highlighted its influence on the Wnt/β-catenin and Nrf2/HO-1 pathways.

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation, differentiation, and tumorigenesis. Aberrant activation of this pathway is a hallmark of many cancers. Dihydromyricetin (often used interchangeably with this compound in research) has been shown to antagonize this pathway. In nasopharyngeal cancer cells, treatment with 10 µmol/L of dihydromyricetin markedly decreased the TOP Flash luciferase activity, which is a reporter for Wnt/β-catenin signaling activation[1]. This suggests that this compound may exert its anti-cancer effects by inhibiting the nuclear translocation of β-catenin and subsequent target gene expression.

Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a key regulator of the cellular antioxidant response. Activation of this pathway helps protect cells from oxidative stress-induced damage. Dihydromyricetin has been demonstrated to activate this protective pathway. In a model of rheumatoid arthritis, dihydromyricetin treatment significantly up-regulated the mRNA and protein expression of Nrf2, as well as its downstream targets Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[2]. This suggests that this compound's antioxidant and anti-inflammatory effects are, at least in part, mediated through the activation of the Nrf2/HO-1 signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the in silico prediction and experimental validation of this compound's targets.

In Silico Methods: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.

Protocol for Flavonoid Docking using AutoDock:

-

Ligand and Receptor Preparation:

-

Obtain the 3D structure of this compound from a database like PubChem in SDF format. Convert it to PDB format and optimize its energy using software like Bio-Discovery Studio.

-

Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules and any existing ligands. Add polar hydrogen atoms and compute Kollman united atomic charges.

-

-

Grid Box Generation:

-

Define a grid box around the active site of the target protein. The grid dimensions should be sufficient to encompass the entire binding pocket. For example, a grid of 60 Å x 60 Å x 60 Å with a spacing of 0.375 Å can be used.

-

-

Docking Simulation:

-

Perform the docking simulation using software like AutoDock. Utilize a Lamarckian Genetic Algorithm with parameters such as:

-

Number of GA runs: 25

-

Population size: 150

-

Maximum number of evaluations: 2,500,000

-

-

The algorithm will generate multiple binding poses for the ligand.

-

-

Analysis of Results:

-

Analyze the docking results based on the binding energy (in kcal/mol) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the ligand-protein interactions using software like Discovery Studio Visualizer.

-

In Vitro Methods: Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample.

Protocol for Wnt/β-catenin Pathway Analysis:

-

Cell Culture and Treatment:

-

Culture cells (e.g., cancer cell lines) in appropriate media.

-

Treat cells with varying concentrations of this compound for a specified duration.

-

-

Protein Extraction:

-

Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates (e.g., 50 µ g/lane ) on an SDS-polyacrylamide gel (e.g., 12% gel).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5-10% non-fat dry milk in TBS-T) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-β-catenin, diluted 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBS-T.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse-HRP, diluted 1:3000) for 1 hour at room temperature.

-

Wash the membrane three times with TBS-T.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Protocol for Nrf2/HO-1 Pathway Analysis:

The protocol is similar to the one for the Wnt/β-catenin pathway, with the following modifications in the immunoblotting step:

-

Primary Antibodies: Use primary antibodies specific for Nrf2, HO-1, and NQO1 (e.g., anti-Nrf2, anti-HO-1, anti-NQO1, all at 1:1000 dilution).

-

Loading Control: GAPDH is a commonly used loading control for this pathway[2].

In Vitro Methods: Reverse Transcription Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the expression levels of specific messenger RNA (mRNA) molecules.

Protocol for Osteogenic Marker Gene Expression Analysis:

-

Cell Culture and Treatment:

-

Culture mesenchymal stem cells (MSCs) in osteogenic differentiation medium.

-

Treat the cells with this compound at various concentrations.

-

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the cells using a suitable method (e.g., Trizol reagent).

-

Assess the RNA concentration and purity using a spectrophotometer (an A260/280 ratio of ~1.8-2.2 is considered pure).

-

Reverse transcribe the total RNA (e.g., 350 ng) into complementary DNA (cDNA) using a reverse transcription kit.

-

-

qPCR:

-

Perform qPCR using the synthesized cDNA as a template, SYBR Green Master Mix, and gene-specific primers for osteogenic markers (e.g., Runx2, ALP, Col1A1, Osterix, and Osteocalcin).

-

Use a housekeeping gene (e.g., β-actin) for normalization.

-

-

Data Analysis:

-

Calculate the relative mRNA expression levels using the 2-ΔΔCt method, comparing the expression in the treated groups to the control group.

-

Conclusion

The in silico prediction of this compound's molecular targets, combined with experimental validation, is a powerful approach to unravel its therapeutic potential. Current research suggests that this compound exerts its beneficial effects by modulating key signaling pathways such as Wnt/β-catenin and Nrf2/HO-1. The methodologies outlined in this guide provide a framework for further investigation into the polypharmacology of this promising natural compound. As more quantitative data on its binding affinities, inhibitory concentrations, and gene expression modulation become available, a clearer picture of its mechanism of action will emerge, paving the way for its development as a novel therapeutic agent.

References

Dihydromorin: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromorin, a naturally occurring flavanonol found in various medicinal plants, has emerged as a promising candidate for therapeutic development across a spectrum of diseases. This technical guide provides an in-depth analysis of the current preclinical evidence supporting its application in oncology, inflammatory conditions, metabolic disorders, and neurodegenerative diseases. We will explore its mechanisms of action, focusing on key signaling pathways, and present available quantitative data from pertinent studies. Detailed experimental methodologies are provided to facilitate the replication and advancement of research in this field.

Introduction

This compound (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychroman-4-one, is a flavonoid compound predominantly isolated from plants of the Moraceae family, such as Artocarpus heterophyllus (jackfruit) and Maclura cochinchinensis.[1] Flavonoids are well-recognized for their diverse biological activities, and this compound is no exception, demonstrating potent antioxidant, anti-inflammatory, antibacterial, and cytoprotective properties in a variety of preclinical models.[2][3] This guide aims to consolidate the existing scientific literature on this compound, presenting its therapeutic potential in a structured and comprehensive manner for the scientific community.

Therapeutic Applications and Mechanisms of Action

Anti-inflammatory and Immunosuppressive Effects

This compound has demonstrated significant anti-inflammatory and immunosuppressive activities. It effectively inhibits key inflammatory processes, including neutrophil chemotaxis and the production of reactive oxygen species (ROS).

Mechanism of Action: this compound's anti-inflammatory effects are, in part, mediated by its ability to inhibit myeloperoxidase (MPO), an enzyme crucial for the production of potent inflammatory oxidants by neutrophils.[4] Molecular docking studies have indicated that this compound interacts with key amino acid residues in the MPO active site, such as Arg239 and Gln91.[4] Furthermore, this compound has been shown to suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation.

Experimental Evidence: In a study evaluating its effect on human polymorphonuclear neutrophils (PMNs), this compound exhibited a potent inhibitory effect on chemotaxis with an IC50 value of 5.03 μg/mL.[4] It also inhibited ROS production in whole blood cells, PMNs, and monocytes with IC50 values of 7.88, 7.59, and 7.24 μg/mL, respectively.[4] Notably, this compound strongly inhibited MPO activity with an IC50 of 5.24 μg/mL, proving more potent than the non-steroidal anti-inflammatory drug (NSAID) indomethacin (IC50 of 24.6 μg/mL).[4]

Antibacterial Activity

This compound has shown promising antibacterial activity, particularly against Gram-positive bacteria.

Mechanism of Action: The antibacterial action of flavonoids like this compound is often attributed to their ability to disrupt bacterial cell wall integrity, inhibit nucleic acid synthesis, and interfere with energy metabolism.[5]

Experimental Evidence: this compound demonstrated a strong effect against Streptococcus pyogenes, with a minimum inhibitory concentration (MIC) of 15.62 μg/mL and a minimum bactericidal concentration (MBC) of 31.25 μg/mL.[4] It also showed activity against Streptococcus mutans with MIC and MBC values of 31.25 μg/mL for both.[4]

Osteogenic Potential

Recent studies have highlighted the potential of this compound in promoting bone regeneration through its effects on mesenchymal stem cells (MSCs).

Mechanism of Action: this compound stimulates the proliferation and osteogenic differentiation of umbilical cord-derived MSCs (UC-MSCs) by activating the Wnt/β-catenin signaling pathway.[6] This leads to an increase in active β-catenin, which translocates to the nucleus and upregulates the expression of key osteogenic transcription factors like Runx2.[6]

Experimental Evidence: In cultured human UC-MSCs, this compound at concentrations of 1-10 µM showed no cytotoxicity and significantly increased cell proliferation.[6] Treatment with 2.5 µM and 5 µM this compound enhanced matrix mineralization, as indicated by increased calcium deposition.[6] Western blot analysis confirmed an increase in the level of active β-catenin in this compound-treated cells.[6]

Potential Anticancer and Neuroprotective Properties

While direct evidence for this compound is still emerging, studies on the closely related compound dihydromyricetin (DHM) suggest potential applications in oncology and neuroprotection. DHM has been shown to inhibit the growth of various cancer cells and exhibit neuroprotective effects in models of Alzheimer's and Parkinson's disease.[4] These findings provide a strong rationale for investigating this compound in these therapeutic areas.

Quantitative Data Summary

| Therapeutic Area | Assay | Target | This compound Concentration/Dose | Result (IC50/MIC/MBC) | Reference |

| Anti-inflammatory | Chemotaxis Inhibition | Human PMNs | - | 5.03 μg/mL (IC50) | [4] |

| ROS Production Inhibition | Human Whole Blood | - | 7.88 μg/mL (IC50) | [4] | |

| ROS Production Inhibition | Human PMNs | - | 7.59 μg/mL (IC50) | [4] | |

| ROS Production Inhibition | Human Monocytes | - | 7.24 μg/mL (IC50) | [4] | |

| MPO Activity Inhibition | Human PMNs | - | 5.24 μg/mL (IC50) | [4] | |

| Antibacterial | Broth Microdilution | Streptococcus pyogenes | - | 15.62 μg/mL (MIC) | [4] |

| Broth Microdilution | Streptococcus pyogenes | - | 31.25 μg/mL (MBC) | [4] | |

| Broth Microdilution | Streptococcus mutans | - | 31.25 μg/mL (MIC & MBC) | [4] | |

| Osteogenesis | Cell Proliferation | Human UC-MSCs | 1-10 µM | No cytotoxicity, increased proliferation | [6] |

| Matrix Mineralization | Human UC-MSCs | 2.5 µM and 5 µM | Enhanced calcium deposition | [6] |

Detailed Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

This protocol is adapted from a study on the effects of this compound on UC-MSC viability.[6]

-

Cell Seeding: Seed UC-MSCs at a density of 1x10^3 cells/well in a 96-well plate containing growth medium.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 2.5, 5, 10, 25, and 50 µM) and incubate for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Chemotaxis Assay (Modified Boyden Chamber)

This protocol is based on the methodology used to assess the anti-inflammatory effects of this compound.[4]

-

Chamber Preparation: Use a modified 48-well Boyden chamber. Place a chemoattractant (e.g., fMLP) in the lower wells.

-

Cell Preparation: Isolate human PMNs and resuspend them in a suitable buffer.

-

Treatment: Pre-incubate the PMNs with different concentrations of this compound or a vehicle control.

-

Cell Addition: Place the treated PMN suspension in the upper wells of the chamber, separated from the lower wells by a filter membrane.

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a specified time to allow cell migration.

-

Cell Staining and Counting: Remove the filter, fix, and stain the cells that have migrated to the lower side of the membrane. Count the migrated cells under a microscope.

-

Data Analysis: Calculate the percentage of chemotaxis inhibition compared to the vehicle control.

Western Blot Analysis for β-catenin

This protocol is based on the investigation of the Wnt/β-catenin signaling pathway.[6]

-

Cell Lysis: Treat UC-MSCs with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against active β-catenin (and a loading control like GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to the loading control.

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted therapeutic potential. The existing preclinical data strongly support its further investigation as an anti-inflammatory, antibacterial, and osteogenic agent. While preliminary evidence and data from related compounds suggest potential in oncology and neuroprotection, more direct research on this compound is warranted in these areas. Future studies should focus on elucidating the detailed molecular mechanisms underlying its various biological activities, conducting in vivo efficacy studies in relevant animal models, and exploring its pharmacokinetic and safety profiles to pave the way for potential clinical translation. The lack of current clinical trial data underscores the nascent stage of this compound research and highlights the significant opportunities for novel therapeutic development.

References

- 1. MAPK Signaling Pathway Antibodies | Thermo Fisher Scientific - LT [thermofisher.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Research progress of dihydromyricetin in the treatment of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Research progress of dihydromyricetin in the treatment of diabetes mellitus [frontiersin.org]

- 5. Dihydropyridine Derivatives Modulate Heat Shock Responses and have a Neuroprotective Effect in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Discovery and Bioactivity of Dihydromorin from Artocarpus heterophyllus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artocarpus heterophyllus, commonly known as jackfruit, is a species of tree in the fig, mulberry, and breadfruit family (Moraceae). Native to Southwest India, it is widely cultivated in tropical regions for its fruit, timber, and traditional medicinal uses. The heartwood of A. heterophyllus has been identified as a rich source of various flavonoid compounds, including dihydromorin. This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of this compound from A. heterophyllus, with a focus on its potential as a therapeutic agent.

Discovery and Isolation of this compound

This compound is a flavanonol, a type of flavonoid, that has been identified in the heartwood of Artocarpus heterophyllus. Its isolation and characterization have been pivotal in understanding the ethnopharmacological applications of the plant.

Experimental Protocol: Isolation and Purification of this compound

The following protocol details the methodology for the extraction and purification of this compound from the heartwood of A. heterophyllus.

1. Plant Material Collection and Preparation:

-

Fresh heartwood of Artocarpus heterophyllus is collected and authenticated.

-

The heartwood is shade-dried at room temperature and then pulverized into a coarse powder.

2. Extraction:

-

The powdered heartwood is subjected to maceration with ethyl acetate at a 1:5 (w/v) ratio for 72 hours with occasional shaking.

-

The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude ethyl acetate extract.

3. Fractionation by Vacuum Liquid Chromatography (VLC):

-

The crude extract is adsorbed onto silica gel and subjected to VLC.

-

Elution is performed with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

4. Purification by Column Chromatography:

-

Fractions showing the presence of this compound (as determined by thin-layer chromatography) are pooled and further purified by silica gel column chromatography.

-

The column is eluted with a solvent system of n-hexane:ethyl acetate with an increasing gradient of ethyl acetate.

-

Fractions are collected and monitored by TLC. Those containing the pure compound are combined and concentrated.

5. Characterization:

-

The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Workflow

Caption: Experimental workflow for the isolation and purification of this compound.

Quantitative Data on Biological Activities

This compound isolated from A. heterophyllus has demonstrated significant biological activities, particularly in the areas of immunosuppression and antibacterial action.[1] The following tables summarize the key quantitative data from these studies.

Table 1: Immunosuppressive Activity of this compound [1]

| Assay | Target | IC50 (µg/mL) |

| Chemotaxis Inhibition | Polymorphonuclear Neutrophils (PMNs) | 5.03 |

| Reactive Oxygen Species (ROS) Production Inhibition | Whole Blood Cells | 7.88 |

| PMNs | 7.59 | |

| Monocytes | 7.24 | |

| Myeloperoxidase (MPO) Activity Inhibition | PMNs | 5.24 |

Table 2: Antibacterial Activity of this compound [1]

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| Streptococcus pyogenes | 15.62 | 31.25 |

Experimental Protocols for Biological Assays

Chemotaxis Assay

A modified Boyden chamber assay is utilized to evaluate the inhibitory effect of this compound on the chemotactic activity of human polymorphonuclear neutrophils (PMNs).[1]

-

PMNs are isolated from human whole blood.

-

The lower wells of the Boyden chamber are filled with a chemoattractant (e.g., fMLP).

-

A polycarbonate membrane is placed over the lower wells.

-

A suspension of PMNs, pre-incubated with varying concentrations of this compound, is added to the upper wells.

-

The chamber is incubated to allow for cell migration.

-

The membrane is removed, fixed, and stained.

-

The number of migrated cells is quantified by microscopy, and the IC50 value is calculated.

Respiratory Burst Assay

The production of reactive oxygen species (ROS) by phagocytic cells is measured using a luminol-based chemiluminescence assay.[1]

-

Whole blood, isolated PMNs, or monocytes are incubated with this compound at various concentrations.

-

Luminol and a stimulant (e.g., opsonized zymosan) are added to the cell suspension.

-

The chemiluminescence generated by ROS production is measured over time using a luminometer.

-

The inhibitory effect of this compound is determined by comparing the chemiluminescence of treated cells to that of untreated controls, and the IC50 value is calculated.

Myeloperoxidase (MPO) Activity Assay

The inhibitory effect of this compound on MPO activity in PMNs is determined using a colorimetric assay.[1]

-

Isolated PMNs are stimulated to release MPO.

-

The cell-free supernatant containing MPO is incubated with this compound.

-

A substrate for MPO (e.g., TMB) is added, and the reaction is allowed to proceed.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength.

-

The percentage of MPO inhibition is calculated, and the IC50 value is determined.

Antibacterial Activity Assay (MIC and MBC Determination)